molecular formula C20H19N3O5 B2719790 3-[1-(2-Ethoxyethyl)-2-(4-nitrophenyl)-4-oxoazetidin-3-yl]oxybenzonitrile CAS No. 1241067-26-4

3-[1-(2-Ethoxyethyl)-2-(4-nitrophenyl)-4-oxoazetidin-3-yl]oxybenzonitrile

Cat. No.: B2719790
CAS No.: 1241067-26-4
M. Wt: 381.388
InChI Key: QBQCPUPDJFOBIE-UHFFFAOYSA-N
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Description

[This section should be populated with specific data after research.] 3-[1-(2-Ethoxyethyl)-2-(4-nitrophenyl)-4-oxoazetidin-3-yl]oxybenzonitrile is a chemical compound offered for research purposes. The specific applications, research value, and mechanism of action for this compound are areas of active investigation and should be referenced from relevant scientific literature or data sheets provided by the manufacturer. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-[1-(2-ethoxyethyl)-2-(4-nitrophenyl)-4-oxoazetidin-3-yl]oxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5/c1-2-27-11-10-22-18(15-6-8-16(9-7-15)23(25)26)19(20(22)24)28-17-5-3-4-14(12-17)13-21/h3-9,12,18-19H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQCPUPDJFOBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(C(C1=O)OC2=CC=CC(=C2)C#N)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[1-(2-Ethoxyethyl)-2-(4-nitrophenyl)-4-oxoazetidin-3-yl]oxybenzonitrile (CAS No. 1241067-26-4) is a synthetic compound with potential biological activities that are of interest in medicinal chemistry. Its unique structure, featuring a nitrophenyl group and an azetidinone moiety, suggests various pharmacological applications. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

  • Molecular Formula : C20H19N3O5
  • Molecular Weight : 381.388 g/mol
  • IUPAC Name : this compound

The compound's structure includes a nitro group, which is often associated with various biological activities, particularly in antimicrobial applications.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of nitro-containing compounds. The nitro group can engage in redox reactions, leading to the generation of reactive species that can damage microbial cells. This property has been observed in various nitro compounds, suggesting that this compound may exhibit similar effects.

A review of literature indicates that compounds with similar structures have shown effectiveness against a range of pathogens, including bacteria and fungi. For instance, the presence of the nitro group enhances the compound's ability to disrupt cellular processes in microorganisms, potentially leading to cell death through oxidative stress mechanisms .

The proposed mechanism for the biological activity of this compound revolves around its ability to form reactive intermediates upon reduction of the nitro group. These intermediates can interact with cellular macromolecules such as DNA and proteins, leading to:

  • Nucleophilic Attack : Nitro groups can undergo reduction to form nitroso or hydroxylamine derivatives, which can react with thiol groups in proteins or nucleic acids .
  • Formation of Reactive Oxygen Species (ROS) : The redox activity associated with the nitro group can lead to increased levels of ROS within microbial cells, contributing to oxidative damage and cell death .

Case Studies and Research Findings

Several studies have investigated compounds related to this compound:

  • Study on Antibacterial Activity : A study evaluating a series of nitrothiophenes found that compounds with similar functional groups exhibited significant antibacterial activity against E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated that structural modifications could enhance potency .
    CompoundMIC (µg/mL)Target Organism
    Nitrothiophene A32E. coli
    Nitrothiophene B16S. aureus
    This compoundTBDTBD
  • Antiparasitic Potential : Another study highlighted the broad-spectrum activity of nitro-containing compounds against protozoan parasites, suggesting that similar mechanisms may be applicable to this compound .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of a 2-ethoxyethyl chain, 4-nitrophenyl group, and benzonitrile substituent. Below is a comparison with structurally related azetidinones:

Compound Name / ID Key Substituents Yield (%) Bioactivity (MIC or Zone of Inhibition) Reference ID
Target Compound 1: 2-Ethoxyethyl; 2: 4-nitrophenyl; 3: 3-oxybenzonitrile N/A N/A N/A
3f (3-(Naphthalen-2-yloxy)-4-(4-nitrophenyl)-1-phenylazetidin-2-one) 1: Phenyl; 2: 4-nitrophenyl; 3: Naphthalen-2-yloxy 93 Not tested
3g (2-(1-(4-Ethoxyphenyl)-2-(4-methoxyphenyl)-4-oxoazetidin-3-yl)isoindoline-1,3-dione) 1: 4-Ethoxyphenyl; 2: 4-Methoxyphenyl; 3: Isoindoline-1,3-dione 83 Not tested
7f (1-(3-chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)-3-(2-oxo-2-(phenothiazin-10-yl)ethyl)thiourea) 1: 3-Chloro; 2: 4-nitrophenyl; 3: Thiourea-phenothiazine N/A Zone: 20 mm (S. aureus), MIC: 62.5 µg/ml
7k (1-(3-chloro-2-(3-fluorophenyl)-4-oxoazetidin-1-yl)-3-(2-oxo-2-(phenothiazin-10-yl)ethyl)thiourea) 1: 3-Chloro; 2: 3-Fluorophenyl; 3: Thiourea-phenothiazine N/A Zone: 19 mm (E. coli), MIC: 62.5 µg/ml

Key Observations :

  • Substituent Influence on Bioactivity : The 4-nitrophenyl group in 7f correlates with potent activity against Gram-positive S. aureus, comparable to ciprofloxacin . However, replacing it with a 3-fluorophenyl (7k) shifts efficacy toward Gram-negative E. coli, suggesting substituent electronic properties (e.g., nitro’s strong electron-withdrawal vs. fluorine’s moderate effects) modulate target specificity.
  • Synthetic Yields : Ethoxy and methoxy substituents (e.g., 3g) result in moderate yields (83%), while bulkier groups like naphthalen-2-yloxy (3f) achieve higher yields (93%) under similar conditions . The target compound’s 2-ethoxyethyl group may improve solubility but could complicate synthesis due to steric hindrance.

Antimicrobial Activity Trends

For instance, 7f exhibits a MIC of 62.5 µg/ml against S. aureus, attributed to the nitro group enhancing lipophilicity and disrupting bacterial cell walls . In contrast, 1,3,4-thiadiazole derivatives with nitro substituents () show broad-spectrum activity against E. coli and C. albicans, suggesting nitro groups may synergize with heterocyclic cores for diverse bioactivity .

Physicochemical and Crystallographic Properties

Crystallographic data for azetidinones are often refined using SHELXL (), a program validated for small-molecule analysis. For example, compound 3f’s structure was likely resolved via SHELX-based refinement, given its prevalence in similar studies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for β-lactam-containing compounds like 3-[1-(2-Ethoxyethyl)-2-(4-nitrophenyl)-4-oxoazetidin-3-yl]oxybenzonitrile?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including Staudinger ketene-imine cycloaddition or nucleophilic substitution on azetidinone precursors. For example, azetidin-2-one derivatives (e.g., 2-(1-(4-Ethoxyphenyl)-4-oxoazetidin-3-yl)isoindoline-1,3-dione) are synthesized via electrophilic attack followed by cyclization under basic conditions . Reaction optimization includes temperature control (e.g., 60–80°C), solvent selection (e.g., DMF or THF), and catalysts (e.g., triethylamine). Yields vary (67–93%), emphasizing the need for purity checks via HPLC and structural confirmation via 1^1H/13^{13}C NMR .

Table 1: Representative Synthesis Conditions

Reaction StepConditionsYieldReference
Cyclization of azetidinoneDMF, 70°C, 12h, triethylamine83–93%
Substitution reactionsTHF, RT, 24h67–75%

Q. How is the structural integrity of this compound validated in crystallographic studies?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) confirms bond lengths, angles, and stereochemistry. For β-lactam derivatives, the azetidinone ring puckering is analyzed via Cremer-Pople parameters (q2q_2, q3q_3) to quantify deviations from planarity . Displacement parameters (ADPs) are refined anisotropically, with R-factors < 0.05 for high-quality datasets .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Identifies functional groups (e.g., C≡N stretch ~2220 cm1^{-1}, C=O at ~1750 cm1^{-1}) .
  • NMR : 1^1H NMR detects ethoxyethyl protons (δ 1.2–3.8 ppm) and nitrophenyl aromatic signals (δ 7.5–8.2 ppm). 13^{13}C NMR confirms nitrile (δ ~115 ppm) and carbonyl carbons (δ ~170 ppm) .
  • UV-Vis : Monitors π→π* transitions in the nitrophenyl group (λmax ~270–320 nm) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict electronic properties and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~4–5 eV) indicates charge-transfer potential, while Fukui indices identify nucleophilic/electrophilic sites (e.g., nitrile carbon). Natural Bond Orbital (NBO) analysis reveals hyperconjugation effects in the azetidinone ring .

Table 2: Computational Parameters

PropertyMethod/SoftwareKey Insight
HOMO-LUMO GapB3LYP/6-311+G(d,p)4.3 eV (suggests moderate reactivity)
Molecular Electrostatic Potential (MEP)Gaussian 09Nitrophenyl region: Electron-deficient

Q. What conformational dynamics are observed in the azetidinone ring, and how do they impact biological activity?

  • Methodological Answer : The azetidinone ring adopts a puckered conformation (q2q_2 = 0.45 Å, q3q_3 = 0.12 Å) due to steric strain from the 4-nitrophenyl and ethoxyethyl substituents. Molecular dynamics (MD) simulations (AMBER force field) show flexibility in the oxybenzonitrile moiety, affecting binding to targets like penicillin-binding proteins .

Q. How can researchers resolve contradictions in reported biological activity data for β-lactam derivatives?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., bacterial strain variability) or impurity profiles. Validate via:

  • Dose-response curves : IC50_{50} values under standardized MIC protocols.
  • HPLC-MS purity checks : Ensure >95% purity to exclude confounding byproducts .
  • Comparative studies : Benchmark against control compounds (e.g., ampicillin) .

Q. What strategies optimize enantiomeric purity in azetidinone synthesis?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) induce stereocontrol. Enantiomeric excess (ee) is quantified via chiral HPLC (e.g., Chiralpak AD-H column) or 19^{19}F NMR with chiral shift reagents .

Data Contradictions and Validation

  • Synthesis Yields : Variability (67–93%) in similar azetidinones highlights the need for optimized stoichiometry and inert atmospheres .
  • Biological Activity : False positives in antimicrobial assays may arise from nitro group reduction artifacts; confirm via LC-MS metabolite profiling .

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